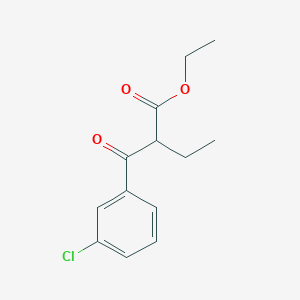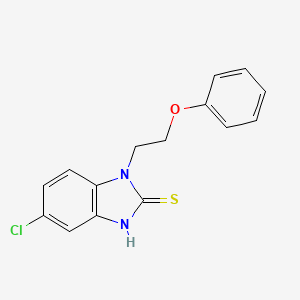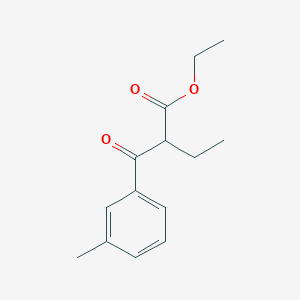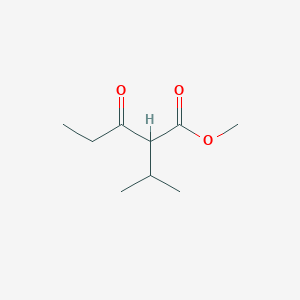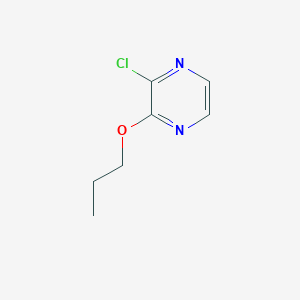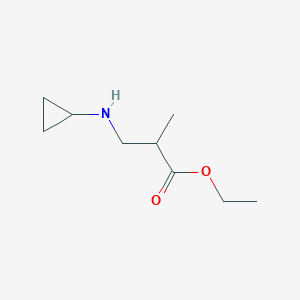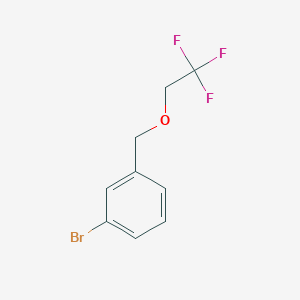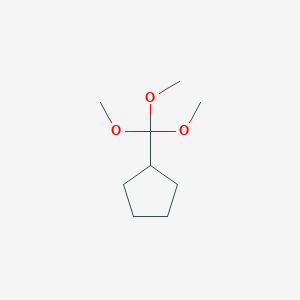
(Trimethoxymethyl)cyclopentane
Overview
Description
“(Trimethoxymethyl)cyclopentane” is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It has been used in reactions with proscillaridin A for research purposes . The molecule contains a total of 30 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 five-membered ring, and 3 ether(s) (aliphatic) .
Molecular Structure Analysis
The molecular structure of “(Trimethoxymethyl)cyclopentane” includes a five-membered cyclopentane ring with a trimethoxymethyl group attached . The molecule contains a total of 30 bonds, including 12 non-H bonds, 4 rotatable bonds, and 3 ether(s) (aliphatic) .
Chemical Reactions Analysis
While specific chemical reactions involving “(Trimethoxymethyl)cyclopentane” are not available, cyclopentane derivatives have been studied in various reactions. For instance, the reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air has been studied with cyclopentane derivatives . Also, the reactivity of tribopolymerization of organic molecules with different internal ring strain (methylcyclopentane, cyclohexane, and cyclohexene) on a stainless steel (SS) surface in inert (N2), oxidizing (O2), and reducing (H2) environments at room temperature has been investigated .
Physical And Chemical Properties Analysis
“(Trimethoxymethyl)cyclopentane” has a molecular weight of 174.24 and a molecular formula of C9H18O3 . More detailed physical and chemical properties were not found in the available literature .
Scientific Research Applications
Enantioselective Construction of Cyclopentanes
Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition serves as an efficient method for constructing cyclopentanes. This catalytic asymmetric protocol facilitates the synthesis of spirocyclic oxindolic cyclopentanes with excellent yields and enantioselectivities, marking a significant advancement in constructing adjacent stereogenic centers with controlled diastereo- and enantioselectivity. This methodology opens new avenues for the synthesis of complex cyclopentane derivatives, vital for pharmaceuticals and materials science (Trost, Cramer, & Silverman, 2007).
Asymmetric Cycloaddition Reactions
Transition-metal-catalyzed TMM [3 + 2] cycloadditions provide direct pathways to functionalized cyclopentanes, showcasing high chemo-, regio-, and diastereoselectivity. The palladium-catalyzed asymmetric [3 + 2] TMM cycloaddition between 3-acetoxy-2-trimethylsilylmethyl-1-propene and various olefins yields exo-methylenecyclopentane products with significant yields and enantiomeric excesses. This process underscores the versatility of TMM cycloadditions in synthesizing enantioenriched cyclopentanes, crucial for developing biologically active compounds (Trost, Stambuli, Silverman, & Schwoerer, 2006).
Activation of Olefins by Trifluoromethyl Group
The palladium-catalyzed TMM cycloaddition of α-trifluoromethyl-styrenes and related compounds under mild conditions demonstrates the unique role of the trifluoromethyl group as a σ-electron-withdrawing group. This activation leads to the formation of exomethylene cyclopentanes with a quaternary center substituted by the trifluoromethyl group. Such compounds hold significant interest in pharmaceutical, agrochemical, and materials industries due to their structural complexity and functional diversity (Trost & Debien, 2015).
Future Directions
While specific future directions for “(Trimethoxymethyl)cyclopentane” are not available, research into cyclopentane derivatives continues to be a promising direction among chemists, pharmacists, and drug developers . The discovery of new cyclopentane-forming di/sesterterpene synthases in bacteria, fungi, and plants also opens up new perspectives in the creation of biologically active substances with desired properties .
properties
IUPAC Name |
trimethoxymethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-10-9(11-2,12-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICKXVMDDMXRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethoxymethyl)cyclopentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



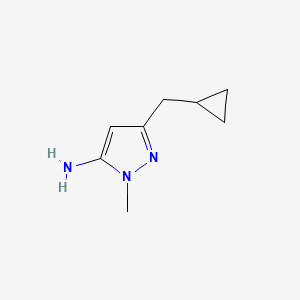
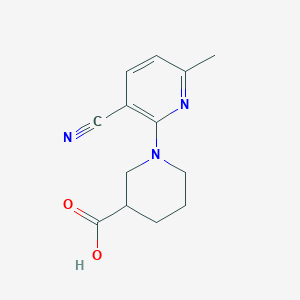
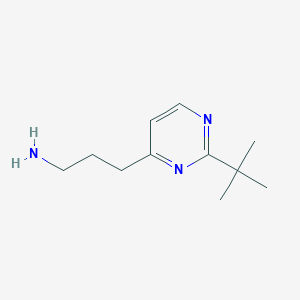
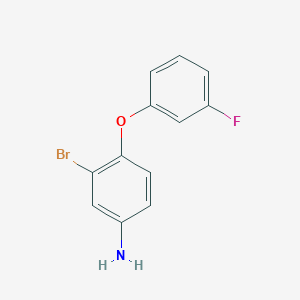
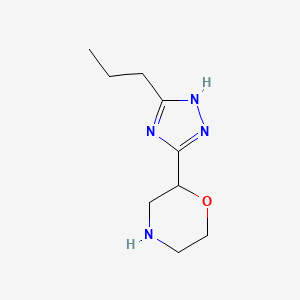
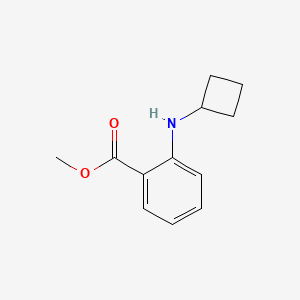
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)
